3-Mercaptohexyl acetate

Vue d'ensemble

Description

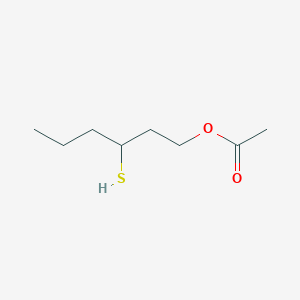

3-Mercaptohexyl acetate is an organic compound with the molecular formula C8H16O2S. This compound is characterized by its fruity odor and is commonly used as a flavor and fragrance agent .

Méthodes De Préparation

3-Mercaptohexyl acetate can be synthesized through esterification reactions. One common method involves the reaction of acetic acid with 3-mercaptohexanol . In a laboratory setting, this can be achieved by first reacting hexanal with a thiol to form 3-mercaptohexanol, which is then esterified with acetic acid . Industrial production methods typically involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis and Stability

3MHA undergoes hydrolysis under acidic or enzymatic conditions, reverting to 3MH:

Table 2: Hydrolysis Kinetics

| Condition | Half-Life (Days) | pH | Reference |

|---|---|---|---|

| Model wine (12% ethanol) | 14–21 | 3.2 | |

| Wine (post-fermentation) | 30–45 | 3.5 |

- Stability Factors :

Oxidation and Byproduct Formation

3MHA reacts with oxygen or metal ions, forming disulfides and other sulfur derivatives:

Table 3: Oxidation Products

| Oxidizing Agent | Product Formed | Sensory Impact | Reference |

|---|---|---|---|

| O | Bis(3-mercaptohexyl) disulfide | Loss of tropical aroma | |

| Cu | 3-Mercaptohexanal | Burnt rubber off-notes |

Enzymatic and Matrix Interactions

3MHA’s reactivity is modulated by wine components:

- Protein Binding : Tannins and polysaccharides reduce free 3MHA by 20–40% through non-covalent interactions .

- Ethanol Content : Higher ethanol (>14% v/v) increases 3MHA volatility, enhancing sensory perception .

Synthetic Pathways (Industrial Production)

While biosynthetic routes dominate, chemical synthesis involves:

Table 4: Synthetic Conditions

| Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pyridine | 65 | 92 | |

| DMAP | 78 | 95 |

Limitations in Reaction Characterization

Current gaps include:

Applications De Recherche Scientifique

Chemical Properties and Formation

3-Mercaptohexyl acetate is an acetate ester derived from 3-mercaptohexanol. It is characterized by its fruity aroma, which contributes significantly to the sensory qualities of beverages. The compound can be synthesized through the action of yeast during fermentation processes, where it is formed from 3-mercaptohexanol (3MH) through esterification reactions facilitated by yeast enzymes .

Aroma Enhancement

In the brewing process, 3MHA plays a vital role in developing the aroma profile of beer. Research has demonstrated that this compound contributes to the distinctive hop aroma, which is crucial for consumer acceptance and preference. A study by Kishimoto et al. (2008) highlighted that during fermentation, the concentration of 3MHA increases, particularly when specific yeast strains capable of converting 3MH to 3MHA are employed .

Table 1: Concentration Levels of Thiols in Beer

| Compound | Concentration Range (µg/kg) | Source |

|---|---|---|

| 3-Mercaptohexan-1-ol (3MH) | 10 - 120 | Various hop cultivars |

| This compound (3MHA) | Below detection limit to measurable levels | Fermented beer samples |

This table summarizes the findings from various hop cultivars, indicating that while 3MH is detectable in hops, 3MHA's presence is primarily attributed to fermentation processes.

Flavor Development

In winemaking, 3MHA is similarly significant for its contribution to fruity aromas in wines. During malolactic fermentation, the conversion of precursors into thiols like 3MHA can enhance the aromatic complexity of wines. Research indicates that higher concentrations of this compound correlate positively with desirable sensory attributes such as floral and fruity notes .

Table 2: Impact of Fermentation on Thiol Concentrations in Wine

| Thiol Compound | Pre-Fermentation (µg/L) | Post-Fermentation (µg/L) |

|---|---|---|

| This compound (3MHA) | Not detected | Up to 50 |

| 3-Mercaptohexan-1-ol (3MH) | Low levels | Increased significantly |

This data illustrates the transformation of thiols during fermentation, emphasizing the importance of yeast selection in achieving optimal flavor profiles.

Brewing Case Study

A notable case study involved analyzing different yeast strains used in brewing to determine their efficiency in converting 3MH to 3MHA. Results indicated that specific strains could increase the concentration of desirable thiols significantly, thus enhancing beer quality and consumer appeal .

Winemaking Case Study

In winemaking, a comparative analysis of Sauvignon blanc wines revealed that those subjected to enhanced fermentation conditions exhibited higher levels of 3MHA, correlating with improved sensory evaluations by expert panels .

Mécanisme D'action

The mechanism of action of 3-mercaptohexyl acetate involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity smell . In biological systems, it may also interact with enzymes and other proteins, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

3-Mercaptohexyl acetate is unique due to its specific fruity odor and its applications in the flavor and fragrance industry. Similar compounds include:

3-Mercapto-1-hexanol: This compound is a precursor to this compound and has similar chemical properties.

3-Mercapto-3-methylbutan-1-ol: Another sulfur-containing compound with applications in flavor and fragrance.

3-(Methylthio)hexyl acetate: This compound has a similar structure but with a methylthio group instead of a mercapto group. These compounds share some chemical properties but differ in their specific applications and odor profiles.

Propriétés

IUPAC Name |

3-sulfanylhexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCARGIKESIVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCOC(=O)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869866 | |

| Record name | 3-Sulfanylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear liquid | |

| Record name | 3-Mercaptohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

186.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Mercaptohexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in ethanol and heptane | |

| Record name | 3-Mercaptohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.991-0.996 | |

| Record name | 3-Mercaptohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

136954-20-6, 145937-71-9 | |

| Record name | 3-Sulfanylhexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136954-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Sulfanylhexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136954206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanol, 3-mercapto-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Sulfanylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexanol, 3-mercapto-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-SULFANYLHEXYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N346IQC0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Mercaptohexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-mercaptohexyl acetate (3MHA) and what does it smell like?

A1: this compound (3MHA) is a volatile sulfur compound that contributes significantly to the aroma of various fruits and beverages, particularly Sauvignon Blanc wine. It possesses a powerful and complex aroma often described as tropical fruit, passionfruit, grapefruit, boxwood, or even sweaty. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does the aroma of 3MHA differ from its related compound 3-mercaptohexanol (3MH)?

A2: While both contribute to tropical fruit aromas, 3MHA is often described as having a more pronounced passionfruit aroma, whereas 3MH leans towards grapefruit and citrus notes. Interestingly, the stereoisomers of these compounds also exhibit distinct aromas, with (R)-3MH smelling zesty like grapefruit and (S)-3MH resembling passion fruit. The (R)-3MHA isomer has a passionfruit aroma, while the (S)-3MHA isomer has a more herbaceous, boxwood character. [, , , ]

Q3: Are there other fruits and beverages besides Sauvignon Blanc where 3MHA plays a role in aroma?

A3: Yes, 3MHA has been identified in various other fruits like passion fruit, pink guava, musk strawberries, and hawthorn. It has also been found in beer, particularly those brewed with certain American hop cultivars. [, , , , , ]

Q4: How is 3MHA formed in wine and other beverages?

A4: 3MHA is formed during fermentation primarily through the biotransformation of non-volatile precursors present in the grapes or other fruits. This process is facilitated by enzymes in yeast, mainly Saccharomyces cerevisiae strains, which convert these precursors into volatile thiols, including 3MHA. [, , , , , ]

Q5: What are the main precursors of 3MHA?

A5: 3MHA is primarily formed through the acetylation of 3-mercaptohexanol (3MH) during fermentation. 3MH itself is derived from various precursors, including cysteine-3MH (Cys-3MH) and glutathione-3MH (GSH-3MH). Research has also identified (E)-2-hexen-1-ol and (E)-2-hexenal as potential precursors, which rely on the availability of hydrogen sulfide during fermentation. [, , , ]

Q6: What factors influence the concentration of 3MHA in wines?

A7: Several factors can influence 3MHA concentration, including grape variety, vineyard location and practices, harvesting techniques, juice pressing conditions, yeast strain used for fermentation, sulfur dioxide additions, and antioxidant levels. [, , , , , , , , ]

Q7: How is 3MHA typically analyzed and quantified in beverages?

A8: Common methods for analyzing 3MHA include gas chromatography coupled with mass spectrometry (GC-MS) or flame photometric detection (GC-FPD). These techniques often involve a pre-concentration step, such as solid-phase microextraction (SPME) or liquid-liquid extraction (LLE), followed by derivatization to enhance detection sensitivity. Liquid chromatography tandem mass spectrometry (LC-MS/MS) after derivatization is also utilized. [, , , , , , ]

Q8: What are some of the challenges in analyzing 3MHA, and how are they addressed?

A9: 3MHA exists at trace levels in beverages, demanding sensitive analytical methods. Its volatility and potential for oxidation during analysis pose further challenges. To overcome these, researchers utilize specific extraction techniques, such as those using p-hydroxymercurybenzoate, and employ stable isotope dilution assay for accurate quantification. [, , ]

Q9: What are some areas of ongoing research regarding 3MHA in beverages?

A9: Ongoing research focuses on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.